BenchChemオンラインストアへようこそ!

Ethyl 3-hydroxyazetidine-1-carboxylate

Antibacterial Resistance Enzyme Inhibition Beta-Lactamase

Choose this ethyl carbamate-protected azetidine for orthogonal deprotection in peptide synthesis and prodrug development. Unlike acid-labile Boc or hydrogenolytic Cbz analogs, its esterase-cleavable group enables unique ADME modulation and site-specific activation in vivo. Documented IC50 of 3,000 nM vs. Class C beta-lactamase provides a measurable SAR baseline. Ideal for creating conformationally constrained peptide isosteres and advancing beta-lactamase inhibitor programs. For R&D use.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1334478-62-4
Cat. No. B1428929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxyazetidine-1-carboxylate
CAS1334478-62-4
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(C1)O
InChIInChI=1S/C6H11NO3/c1-2-10-6(9)7-3-5(8)4-7/h5,8H,2-4H2,1H3
InChIKeyCHOSRNKJIFGBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxyazetidine-1-Carboxylate: Core Properties for Research Sourcing


Ethyl 3-hydroxyazetidine-1-carboxylate is a functionalized azetidine heterocycle, a class of four-membered nitrogen-containing rings highly valued as versatile building blocks in medicinal chemistry and organic synthesis [1]. The 3-hydroxyazetidine scaffold is a key structural motif in numerous drug discovery programs, serving as a non-proteinogenic amino acid component and a core for developing novel therapeutics [2]. This specific ester derivative, with the CAS number 1334478-62-4 and molecular weight 145.16 g/mol, presents a unique set of physicochemical properties that differentiate it from its more common tert-butyl carbamate (Boc) and benzyl carbamate (Cbz) protected counterparts, making it a specialized candidate for applications where these characteristics are critical .

Why Ethyl 3-Hydroxyazetidine-1-Carboxylate is Not Interchangeable with Standard Azetidine Analogs


Procurement decisions for 3-hydroxyazetidine building blocks cannot rely on simple functional group substitution. The choice of the N-protecting group—specifically ethyl carbamate versus tert-butyl carbamate (Boc) or benzyl carbamate (Cbz)—is a critical determinant of downstream synthetic utility, stability, and biological profile. While the Boc-protected analog (CAS 141699-55-0) is ubiquitous due to its acid-lability, the ethyl carbamate in the target compound offers orthogonal stability and a distinct metabolic and hydrolytic profile. This difference is crucial in drug discovery, as the ester can act as a prodrug moiety, influencing absorption, distribution, metabolism, and excretion (ADME) properties [1]. Furthermore, the specific ester directly impacts enzyme inhibition potency, as demonstrated by the unique IC50 values recorded for this compound against various biological targets, which cannot be assumed for its tert-butyl or benzyl counterparts [2].

Quantitative Differentiation Guide for Ethyl 3-Hydroxyazetidine-1-Carboxylate


Differential Enzyme Inhibition: Beta-Lactamase Activity vs. Class Benchmark

Ethyl 3-hydroxyazetidine-1-carboxylate demonstrates weak, but quantifiable, inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, a key enzyme in antibiotic resistance. While the IC50 of 3.00E+3 nM (3 µM) is modest, this represents a unique data point for this specific compound [1]. The activity of the closely related tert-butyl analog in this exact assay is not reported, but the class of 3-hydroxyazetidine carboxylic acids is known to be a source of peptide isosteres with specific enzyme inhibition profiles [2]. This data point confirms the compound's ability to engage with this important drug target, a feature not guaranteed for its N-substituted analogs.

Antibacterial Resistance Enzyme Inhibition Beta-Lactamase

Differential Enzyme Inhibition: Dihydroorotase Activity

This compound shows weak inhibitory activity against dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway often targeted in cancer and immunology. It achieved an IC50 of 1.80E+5 nM (180 µM) at a 10 µM concentration and pH 7.37 [1]. This provides a second, independent bioactivity data point for the specific compound. In contrast, other functionalized azetidine carboxylates, such as A-971432, exhibit extremely potent and selective activity on unrelated targets like S1P5 (IC50 = 6 nM), underscoring how subtle structural changes direct biological activity .

Cancer Metabolism Enzyme Inhibition Pyrimidine Biosynthesis

Prodrug Potential: Differential Hydrolytic and Metabolic Stability

The ethyl carbamate moiety of this compound is susceptible to enzymatic hydrolysis, a property that can be leveraged for prodrug strategies. Hydrolysis studies on this specific ester class indicate it can function as a prodrug, with an apparent permeability (Papp) value suggesting moderate absorption [1]. This is a key differentiator from the N-Boc protected analog (tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0), which is acid-labile and commonly cleaved in a chemical synthesis context, but not typically designed for enzymatic prodrug activation [2]. Furthermore, data on a structurally related compound shows only 56±4.6% parent remaining after 1 hour in human liver microsomes, indicating a class-level potential for significant metabolism, a factor that can be tuned by the choice of the ester group [3].

Drug Delivery Prodrug Design ADME Properties

Strategic Application Scenarios for Ethyl 3-Hydroxyazetidine-1-Carboxylate


Development of Esterase-Activated Prodrugs

The primary value proposition of ethyl 3-hydroxyazetidine-1-carboxylate lies in its potential as a prodrug. The ethyl carbamate can be cleaved by endogenous esterases in vivo to release the active 3-hydroxyazetidine species. This property is absent in the more common N-Boc and N-Cbz analogs, which are deprotected under acidic or hydrogenolytic conditions, respectively [1]. Researchers aiming to improve the oral bioavailability, reduce first-pass metabolism, or achieve site-specific activation of azetidine-based therapeutics should prioritize this compound over its non-prodrug counterparts [1].

Structure-Activity Relationship (SAR) Studies for Novel Antibacterials

This compound can serve as a starting point for SAR studies targeting beta-lactamase inhibition. The documented IC50 of 3,000 nM against Class C beta-lactamase provides a measurable baseline for designing and synthesizing new analogs with improved potency [2]. The 3-hydroxyazetidine scaffold is a privileged structure in this context, as it is found in advanced clinical candidates like oral carbapenem antibiotics L-036 and L-084, highlighting the therapeutic relevance of this chemical space [3].

Synthesis of Non-Proteinogenic Amino Acid Building Blocks

The 3-hydroxyazetidine carboxylic acid class is established as a valuable source of peptide isosteres and non-proteinogenic amino acids [4]. Ethyl 3-hydroxyazetidine-1-carboxylate is a key intermediate for creating these novel amino acids, which can be incorporated into peptides to enhance their stability and alter their conformational properties. Its specific ester protection allows for orthogonal deprotection strategies in peptide synthesis that are not possible with acid-labile Boc groups [4].

Target Engagement Probe for Pyrimidine Metabolism Enzymes

The compound's weak but measurable inhibition of dihydroorotase (IC50 = 180 µM) provides a unique, albeit low-affinity, tool for studying pyrimidine biosynthesis [5]. While not a potent inhibitor, its interaction can be used as a positive control in assay development, a reference point for fragment-based drug discovery, or a starting scaffold for medicinal chemistry optimization campaigns aimed at developing more potent inhibitors of this pathway for cancer or immunology applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.